molecular formula C₇H₉BBrNO₂ B1160850 2-Bromomethyl-4-aminophenylboronic Acid

2-Bromomethyl-4-aminophenylboronic Acid

Cat. No.: B1160850
M. Wt: 229.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-4-aminophenylboronic Acid, also known as 2-Bromomethyl-4-aminophenylboronic Acid, is a useful research compound. Its molecular formula is C₇H₉BBrNO₂ and its molecular weight is 229.87. The purity is usually 95%.
BenchChem offers high-quality 2-Bromomethyl-4-aminophenylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-4-aminophenylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₇H₉BBrNO₂

Molecular Weight

229.87

Synonyms

(4-Amino-2-(bromomethyl)phenyl)boronic Acid

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of 2-Bromomethyl-4-aminophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromomethyl-4-aminophenylboronic acid , a critical intermediate in the synthesis of benzoxaboroles .

Executive Summary & Structural Dynamics

2-Bromomethyl-4-aminophenylboronic acid is a highly reactive, transient chemical entity that serves as the immediate precursor to 5-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

In drug discovery, this molecule is not isolated in its open-chain form due to the high electrophilicity of the benzylic bromide and the nucleophilicity of the intramolecular hydroxyl groups (on boron) and the amine. Instead, it exists in a dynamic equilibrium that heavily favors the cyclized benzoxaborole scaffold under physiological and standard laboratory conditions.

The "Warhead" Mechanism

The core value of this structure lies in its ability to form a benzoxaborole ring. This heterocycle is a privileged pharmacophore (seen in FDA-approved drugs like Tavaborole and Crisaborole ) that engages biological targets via a unique mechanism: the empty


-orbital on the boron atom allows for reversible covalent bonding with oxygen-rich nucleophiles (e.g., serine residues in active sites or cis-diols in carbohydrates/RNA).

Structural Transformation:

  • Open Form (Precursor): High energy, prone to polymerization (intermolecular N-alkylation).

  • Closed Form (Product): Thermodynamically stable, water-soluble, bioactive.

G cluster_0 Thermodynamic Equilibrium OpenForm Open Form (2-Bromomethyl-4-aminophenylboronic acid) Transient & Reactive Transition Spontaneous Cyclization (-HBr) OpenForm->Transition Intramolecular Nu-Sub ClosedForm Closed Form (5-Amino-benzoxaborole) Stable Scaffold Transition->ClosedForm Ring Closure

Caption: The thermodynamic collapse of the 2-bromomethyl precursor into the stable benzoxaborole ring.

Synthetic Architecture

Directly synthesizing the free amine/free boronic acid/free bromide species is chemically hazardous due to self-polymerization. The industry-standard protocol utilizes a Nitro-Reduction Route , where the amine is generated after the protective benzoxaborole ring has formed.

Retrosynthetic Analysis
  • Target: 5-Amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

  • Key Intermediate: 5-Nitro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

  • Starting Material: 2-Methyl-4-nitrophenylboronic acid pinacol ester.

Validated Synthetic Workflow

The following workflow ensures high yield and safety by masking the nucleophilic amine until the electrophilic bromide is consumed in the ring-closing step.

Synthesis Start Start: 2-Methyl-4-nitrophenylboronic acid (Pinacol Ester) Step1 Step 1: Radical Bromination (NBS, AIBN, PhCl, 80°C) Start->Step1 Intermediate1 Intermediate: 2-Bromomethyl-4-nitro-BPin Step1->Intermediate1 Step2 Step 2: Acidic Hydrolysis & Cyclization (HCl/AcOH or HBr/H2O) Intermediate1->Step2 Deprotection Intermediate2 Scaffold: 5-Nitro-benzoxaborole Step2->Intermediate2 Ring Closure Step3 Step 3: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate2->Step3 Final Final: 5-Amino-benzoxaborole (Target) Step3->Final

Caption: Step-by-step synthesis avoiding intermolecular polymerization.

Detailed Experimental Protocol

This protocol is adapted from high-reliability medicinal chemistry campaigns (e.g., AN2690 development) and optimized for the 4-amino (5-benzoxaborole) substitution pattern.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: 2-Methyl-4-nitrophenylboronic acid pinacol ester (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).

  • Solvent: Chlorobenzene or

    
     (anhydrous).
    
  • Procedure:

    • Dissolve starting material in degassed solvent.

    • Add NBS and AIBN.

    • Heat to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the tolyl peak.

    • Critical Checkpoint: Do not over-brominate (dibromide formation). Stop when conversion >90%.

    • Filter off succinimide byproduct. Concentrate filtrate.

Step 2: Cyclization to 5-Nitrobenzoxaborole
  • Reagents: 4M HCl in Dioxane or 48% HBr (aq).

  • Mechanism: Acidic hydrolysis cleaves the pinacol ester. The free boronic acid (

    
    ) acts as an internal nucleophile, attacking the benzylic carbon and displacing the bromide.
    
  • Procedure:

    • Redissolve the crude brominated intermediate in THF/Water (4:1).

    • Add acid catalyst. Stir at RT for 12 hours.

    • The product often precipitates as a solid.

    • Purification: Recrystallize from water/acetonitrile. The benzoxaborole ring is highly stable in water.

Step 3: Reduction to 5-Aminobenzoxaborole
  • Reagents:

    
     (1 atm), 10% Pd/C, Ethanol/EtOAc.
    
  • Procedure:

    • Dissolve 5-nitrobenzoxaborole in ethanol.

    • Add Pd/C catalyst (10 wt%).

    • Stir under hydrogen atmosphere (balloon) for 2–4 hours.

    • Filter through Celite.

    • Result: The filtrate contains 5-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

Physicochemical Properties & Stability[1][2][3][4]

The following data compares the theoretical open chain (User Topic) vs. the actual isolated benzoxaborole.

PropertyOpen Form (Precursor)Closed Form (Isolated Product)
IUPAC Name 2-(Bromomethyl)-4-aminophenylboronic acid5-Amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Stability Unstable (Polymerizes)Stable (Solid, shelf-stable >1 yr)
Solubility Soluble in organic solvents (DMSO)Amphiphilic; Soluble in DMSO, MeOH, slightly in

pKa ~8.8 (Boronic Acid)~7.3 (Benzoxaborole - higher acidity due to ring strain)
Reactivity Electrophilic (Alkyl Halide)Lewis Acid (Boron), Nucleophilic (Amine)
Primary Use Transient IntermediateDrug Scaffold / Building Block

Key Technical Insight: The pKa of the benzoxaborole (approx 7.3) is significantly lower than typical phenylboronic acids (approx 8.8). This allows the benzoxaborole to exist as a tetrahedral boronate anion at physiological pH (7.4), facilitating tight binding to biological targets like the cis-diols of tRNA or serine proteases.

Medicinal Chemistry Applications

The 5-amino moiety (derived from the 4-amino precursor) provides a critical "handle" for further derivatization via amide coupling or reductive amination.

Leucyl-tRNA Synthetase Inhibition

Benzoxaboroles inhibit protein synthesis by trapping the tRNA\textsuperscript{Leu} in the editing site of Leucyl-tRNA synthetase (LeuRS).

  • Mechanism: The boron atom forms a reversible covalent adduct with the 2',3'-diol of the tRNA's 3'-terminal adenosine.

  • Role of Amine: The 5-amino group allows for the attachment of side chains that extend into the solvent-accessible region of the enzyme, improving selectivity and potency against fungal or bacterial LeuRS variants.

Amide Coupling Protocol (General)

To convert the 5-amino scaffold into a bioactive inhibitor:

  • Coupling: React 5-aminobenzoxaborole with a carboxylic acid (R-COOH) using HATU/DIPEA in DMF.

  • Note: The boronic acid moiety does not require protection during standard amide coupling conditions, provided the workup avoids highly basic oxidative conditions.

References

  • Design, Synthesis, and Structure of Benzoxaboroles. Organic & Biomolecular Chemistry. (2013). The fundamental study on the equilibrium between open boronic acids and closed benzoxaboroles.

  • Benzoxaboroles for Drug Design. Enamine Technical Review. Overview of the scaffold's physicochemical properties and FDA-approved derivatives (Tavaborole, Crisaborole).[1]

  • Discovery of AN2690 (Tavaborole). Journal of Medicinal Chemistry. Details the mechanism of action involving the trapping of tRNA via the boron atom.

  • Synthesis of Amino- and Hydroxymethyl Benzoxaboroles. ResearchGate / European Journal of Organic Chemistry. Specific protocols for the nitro-reduction route to aminobenzoxaboroles.

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane. ACS Omega. Describes scalable routes for amino-benzoxaboroles avoiding hazardous intermediates.

Sources

A Comprehensive Technical Guide to 2-Bromomethyl-4-aminophenylboronic Acid: A Key Precursor for Novel Benzoxaborole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, allows for novel interactions with biological targets, most notably through the reversible formation of covalent bonds with diols.[2] The synthesis of diverse benzoxaborole libraries is crucial for expanding their therapeutic potential. This guide provides an in-depth technical overview of 2-bromomethyl-4-aminophenylboronic acid, a highly versatile precursor for the synthesis of 6-amino-substituted benzoxaboroles. We will explore its synthesis, physicochemical properties, reactivity, and provide a detailed, field-proven protocol for its application in constructing the benzoxaborole core, grounded in mechanistic principles and practical insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of 2-Bromomethyl-4-aminophenylboronic Acid

The power of the benzoxaborole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties. The 6-amino substitution, accessible through 2-bromomethyl-4-aminophenylboronic acid, is of particular strategic interest. The amino group serves as a critical handle for further chemical modification, enabling the attachment of pharmacophores, solubilizing groups, or linkers for bioconjugation through well-established amide coupling or other reactions.[3]

This precursor is uniquely designed for a facile and efficient intramolecular cyclization. The key reactive centers—the Lewis acidic boronic acid and the electrophilic benzylic bromide—are positioned ortho to one another, primed for ring formation. The 4-amino group, while serving as a synthetic handle, also electronically influences the aromatic system, impacting the overall reactivity. Understanding the properties and handling of this precursor is paramount to its successful application in synthesizing next-generation benzoxaborole-based therapeutics.[4][5]

Physicochemical and Structural Properties

The reactivity and utility of 2-bromomethyl-4-aminophenylboronic acid are direct consequences of its molecular structure. The molecule contains three key functional groups whose interplay governs its chemical behavior.

  • The Boronic Acid [-B(OH)₂]: This group is a Lewis acid, capable of accepting a pair of electrons from nucleophiles.[2] This property is central to its biological mechanism of action and its role in the cyclization reaction, where it interacts with an oxygen nucleophile.

  • The Benzylic Bromide [-CH₂Br]: The bromine atom is a good leaving group, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This is the key site for the intramolecular ring-closing reaction.

  • The Aromatic Amine [-NH₂]: This electron-donating group influences the electronic density of the phenyl ring and serves as a primary point for diversification of the final benzoxaborole product.

A summary of its key properties is presented below.

PropertyValueSource/Comment
Molecular Formula C₇H₉BBrNO₂-
Molecular Weight 229.87 g/mol -
Appearance Off-white to light brown solid (Predicted)Based on similar compounds
Solubility Soluble in polar organic solvents (MeOH, DMSO, DMF)Inferred from functional groups
Storage 2-8°C, under inert atmosphere, protected from light and moisture[6]

Synthesis of the Precursor

A practical and scalable synthesis of 2-bromomethyl-4-aminophenylboronic acid can be envisioned via a multi-step sequence starting from commercially available materials. A plausible and robust route involves the benzylic bromination of a protected 4-amino-2-methylphenylboronic acid derivative.

Synthesis_Workflow A 4-Amino-2-methylphenylboronic acid B Protection of Amine (e.g., Boc Anhydride) A->B Step 1 C N-Boc-4-amino-2-methyl- phenylboronic acid B->C D Benzylic Bromination (NBS, AIBN) C->D Step 2 E N-Boc-4-amino-2-(bromomethyl)- phenylboronic acid D->E F Deprotection (e.g., TFA, HCl) E->F Step 3 G 2-Bromomethyl-4-aminophenylboronic acid F->G

Figure 1: Proposed synthetic workflow for 2-bromomethyl-4-aminophenylboronic acid.

Causality Behind Experimental Choices:

  • Protection: The initial protection of the aniline nitrogen (e.g., as a Boc-carbamate) is crucial. The unprotected amine could react with the brominating agent or interfere with subsequent steps.

  • Bromination: Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light.[7] This method selectively brominates the benzylic methyl group without affecting the aromatic ring.

  • Deprotection: The final step involves the removal of the protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the target precursor.

Mechanism of Benzoxaborole Formation: An Intramolecular Affair

The conversion of 2-bromomethyl-4-aminophenylboronic acid to a 6-aminobenzoxaborole is a classic example of an intramolecular cyclization reaction. The process is typically facilitated by a base.

Sources

The Boron Renaissance: A Technical Guide to Benzoxaboroles in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boronic Acid Derivatives in Antifungal Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Lewis Acid Advantage

For decades, boron was viewed as a medicinal oddity, primarily relegated to toxicity concerns. The approval of Tavaborole (AN2690) marked a paradigm shift, validating the benzoxaborole scaffold as a privileged structure in antifungal pharmacotherapy. Unlike traditional azoles (which target CYP51) or echinocandins (which target


-glucan synthase), benzoxaboroles exploit the unique Lewis acidity  of the boron atom to trap essential housekeeping enzymes via reversible covalent inhibition.

This guide dissects the chemical biology, Structure-Activity Relationships (SAR), and experimental validation workflows necessary for developing next-generation boronic acid antifungals.

Mechanistic Foundation: The "Trojan Horse" Trap

The potency of benzoxaboroles lies in their ability to hijack the proofreading mechanism of Leucyl-tRNA Synthetase (LeuRS) .

The Editing Site Adduct

LeuRS has two active sites:

  • Synthetic Site: Aminoacylates tRNA

    
     with leucine.
    
  • Editing (Proofreading) Site: Hydrolyzes mischarged tRNAs (e.g., Ile-tRNA

    
    ) to maintain high fidelity.
    

Mechanism: Tavaborole enters the editing site. The boron atom, acting as an electrophile, forms a reversible, tetrahedral spiro-boronate adduct with the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine (A76). This locks the tRNA onto the enzyme, preventing turnover and inhibiting protein synthesis.

Visualization of the Mechanism

The following diagram illustrates the "Trapping" mechanism within the LeuRS editing domain.

MOA_LeuRS cluster_0 Reversible Covalent Binding LeuRS LeuRS Enzyme (Editing Domain) Complex Tetrahedral Spiro-Boronate Adduct LeuRS->Complex Hosts Binding Site tRNA tRNA-Leu (3'-Adenosine Diol) tRNA->Complex Nucleophilic Attack (2',3'-OH) Drug Benzoxaborole (Boron Electrophile) Drug->Complex Electrophilic Trap Inhibition Protein Synthesis HALTED Complex->Inhibition Steric Blockade of Editing Site

Caption: Figure 1. The "Trojan Horse" mechanism where the benzoxaborole-tRNA adduct immobilizes the LeuRS editing domain.

Structure-Activity Relationships (SAR)

The antifungal activity of benzoxaboroles is tightly correlated with the pKa of the B-OH group.

The pKa Goldilocks Zone
  • Physiological pH (7.4): To bind the tRNA diol effectively, the boron must be Lewis acidic enough to accept electron density from the oxygen diol, but not so acidic that it is permanently ionized (boronate anion) in solution before reaching the target.

  • Optimal pKa: ~7.0 – 8.0.

  • Substitution Effects:

    • Electron-Withdrawing Groups (EWGs): Fluorine or Chlorine on the aromatic ring (positions C5, C6) withdraw electron density, increasing the Lewis acidity of the boron and lowering the pKa.

    • Tavaborole (5-Fluoro): The C5-fluorine substitution optimizes the pKa (~7.4) for maximum binding affinity at physiological pH.

Comparative Data: Benzoxaborole Generations
CompoundStructure FeatureTargetpKa (approx)Primary Indication
Tavaborole 5-Fluoro-benzoxaboroleFungal LeuRS7.4Onychomycosis (Topical)
Crisaborole 5-(4-cyanophenoxy)PDE4 (Host)7.3Atopic Dermatitis
AN3365 3-AminomethylBacterial LeuRS~7.0Gram-negative bacteria (Discontinued)
Epetraborole 3-substitutedBacterial LeuRS<7.0M. tuberculosis (Investigational)

Technical Protocols

This section details the synthesis of the scaffold and the biological assay required to validate LeuRS inhibition.

Chemical Synthesis of Tavaborole (Protocol A)

Objective: Synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. Prerequisites: Inert atmosphere (Argon/Nitrogen), anhydrous solvents.

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve (2-bromo-5-fluorophenyl)methanol (1.0 eq) in anhydrous THF.

  • Protection: Add 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH to protect the benzyl alcohol as a THP ether. Stir at RT for 4h.

  • Miyaura Borylation (The Critical Step):

    • Combine protected aryl bromide with Bis(pinacolato)diboron (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (3 mol%).

    • Base: Potassium acetate (KOAc, 3.0 eq).

    • Solvent: 1,4-Dioxane.

    • Condition: Heat to 80°C for 12–16h.

    • Note: This installs the boron pinacol ester.

  • Cyclization & Deprotection:

    • Treat the crude boronate ester with 6M HCl (aq) in THF.

    • Stir at RT for 2h. The acid cleaves the THP group and hydrolyzes the pinacol ester. The free boronic acid spontaneously cyclizes with the adjacent hydroxymethyl group to form the oxaborole ring.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

LeuRS Aminoacylation Inhibition Assay (Protocol B)

Objective: Quantify the IC50 of a candidate against fungal LeuRS. Principle: Measure the incorporation of radiolabeled Leucine (


C-Leu) into tRNA.

Reagents:

  • Recombinant C. albicans LeuRS (editing domain active).

  • Total yeast tRNA or transcribed tRNA

    
    .
    
  • L-[U-

    
    C]Leucine.
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 4 mM ATP.

Protocol:

  • Master Mix: Combine Buffer, tRNA (2 mg/mL), and

    
    C-Leu (10 
    
    
    
    M) in a 96-well plate.
  • Inhibitor Addition: Add serial dilutions of the Boron derivative (in DMSO). Keep DMSO < 2% final.

  • Initiation: Add LeuRS enzyme (50 nM final) to initiate the reaction.

  • Incubation: Incubate at 30°C for 20 minutes.

  • Quenching: Spot 15

    
    L aliquots onto 5% TCA-soaked filter paper discs (Whatman 3MM) to precipitate macromolecules (tRNA).
    
  • Washing: Wash filters 3x with 5% TCA (removes free

    
    C-Leu), then 1x with 95% Ethanol.
    
  • Detection: Dry filters and quantify radioactivity using liquid scintillation counting (LSC).

  • Analysis: Plot CPM vs. log[Inhibitor] to determine IC50.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Aryl Bromide (2-bromo-5-fluorophenyl)methanol Step1 1. THP Protection (DHP, pTsOH) Start->Step1 Step2 2. Miyaura Borylation (B2pin2, Pd Catalyst) Step1->Step2 Pd-catalyzed Cross-coupling Step3 3. Acid Hydrolysis & Cyclization (6M HCl) Step2->Step3 Spontaneous Ring Closure End Final Product: Tavaborole Step3->End

Caption: Figure 2. General synthetic workflow for benzoxaborole derivatives via palladium-catalyzed borylation.

Challenges & Future Horizons

While Tavaborole is a success, the field faces specific hurdles:

  • Resistance: Point mutations in the LeuRS editing domain (specifically at Asp487 in C. albicans) can sterically hinder the boron-tRNA adduct formation.

  • Systemic Toxicity: Benzoxaboroles are generally safe, but systemic exposure requires careful tuning of protein binding and clearance.

  • Spectrum Expansion: Newer derivatives (e.g., compound BD11 ) are being explored to treat Candida biofilms and resistant strains by targeting mitochondrial respiration in addition to tRNA synthetases.

References

  • Baker, S. J., et al. (2007). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of Medicinal Chemistry. Link

  • Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[1] Science. Link

  • Eleftheriadis, N., et al. (2024). "Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles." ACS Infectious Diseases. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2)." Link

  • Song, Y., et al. (2025).[2] "Boronic acid derivatives inhibit Candida albicans growth by compromising energy metabolism."[3] Journal of Advanced Research. Link

Sources

Methodological & Application

Cyclization of 2-bromomethylphenylboronic acids to benzoxaboroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Benzoxaboroles (1-hydroxy-1,3-dihydro-2,1-benzoxaboroles) represent a privileged scaffold in modern medicinal chemistry, distinguished by their unique physicochemical properties and ability to engage biological targets via reversible covalent bonding (e.g., the boron-oxygen bond).[1] This chemotype underpins FDA-approved therapeutics such as Tavaborole (Kerydin, LeuRS inhibitor) and Crisaborole (Eucrisa, PDE4 inhibitor).

This Application Note provides a robust, scalable protocol for the critical ring-closing step: the conversion of 2-(bromomethyl)phenylboronic acid (or its esters) into the benzoxaborole core. Unlike standard amide or ester couplings, this transformation relies on the unique ambiphilic nature of boron—exploiting its Lewis acidity to facilitate intramolecular nucleophilic substitution.

Key Technical Insight: The success of this cyclization is pH-dependent. It requires a delicate balance: the basicity must be sufficient to generate the nucleophilic boronate "ate" complex, yet controlled to prevent protodeboronation (cleavage of the C-B bond).

Mechanistic Principles (The "Why" Behind the Protocol)

The transformation is not a simple displacement by a neutral hydroxyl group. The driving force is the formation of a tetrahedral boronate intermediate.

Mechanistic Pathway
  • Activation: Under basic conditions (pH > pKa of the boronic acid, typically ~8-9), the trigonal planar boronic acid (1) accepts a hydroxide ion to form the tetrahedral hydroxyboronate anion (2) .

  • Intramolecular Cyclization: This anionic species renders the oxygen highly nucleophilic. The oxygen attacks the benzylic carbon carrying the bromide leaving group in an intramolecular

    
     fashion.
    
  • Equilibration: The resulting cyclic "ate" complex (3) eliminates a bromide ion. Upon acidification (workup), the neutral, sp2-hybridized benzoxaborole (4) is isolated.

Pathway Visualization

BenzoxaboroleMechanism Start Open Form (Trigonal Boronic Acid) Intermediate Tetrahedral Boronate (Nucleophilic Species) Start->Intermediate Activation (pH > 8) Base + OH- TS Intramolecular SN2 Attack Intermediate->TS Ring Closure Product Benzoxaborole (Cyclic Product) TS->Product -Br / +H+

Figure 1: Mechanistic flow of the base-mediated cyclization.[2] The critical step is the formation of the tetrahedral intermediate (Yellow), which enables the oxygen to act as an intramolecular nucleophile.

Critical Parameters & Optimization

Successful synthesis relies on controlling three variables.

ParameterRecommended ConditionRationale
Base Selection NaHCO₃ or NaOH (1M) Strong bases (e.g., KOtBu) can cause rapid deborylation (C-B bond cleavage). Weak bases (NaHCO₃) are slower but cleaner, preserving the C-B bond.
Solvent System THF/Water (1:1) or MeCN/Water Water is essential to dissolve the base and generate the boronate species. The organic co-solvent solubilizes the lipophilic aryl bromide.
Temperature 20°C – 40°C High temperatures (>60°C) promote polymerization of the benzyl bromide moiety or hydrolysis to the benzyl alcohol side-product.

Detailed Experimental Protocol

Target Molecule: 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole Analog) Precursor: 2-(Bromomethyl)-5-fluorophenylboronic acid pinacol ester. Note: We start from the pinacol ester as it is more stable to storage than the free boronic acid, which spontaneously dehydrates to boroxines.

Reagents:
  • Precursor (Crude brominated ester): 10.0 mmol

  • Tetrahydrofuran (THF): 50 mL

  • Sodium Hydroxide (NaOH): 1.0 M aqueous solution (30 mL)

  • Hydrochloric Acid (HCl): 2.0 M and 6.0 M aqueous solutions

  • Ethyl Acetate (EtOAc): For extraction (if precipitation fails)

Step-by-Step Methodology:
  • Dissolution (T = 0 min): In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the crude 2-(bromomethyl)phenylboronic ester in 50 mL of THF. The solution should be clear and slightly yellow.

  • Base-Mediated Cyclization (T = 0 to 60 min): Add 30 mL of 1.0 M NaOH dropwise over 5 minutes.

    • Observation: The solution may warm slightly (exothermic).

    • Mechanism:[1][3][4][5][6][7] The NaOH hydrolyzes the pinacol ester and triggers the cyclization simultaneously.

    • Stir vigorously at room temperature (20–25°C) for 1–2 hours.

  • In-Process Control (IPC):

    • Take a 50 µL aliquot, dilute with MeCN/Water.

    • HPLC/LC-MS: Monitor the disappearance of the starting material (benzyl bromide peak). The product will elute earlier (more polar).

    • Criterion: >98% conversion is usually achieved within 90 minutes.

  • Workup & Isolation (Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly acidify with 2.0 M HCl until pH reaches ~1–2.

    • Why Acidify? The benzoxaborole exists as an anionic salt at high pH. Acidification protonates it, breaking the water-soluble "ate" complex.

    • Scenario A (Precipitation): Often, the benzoxaborole precipitates as a white solid upon acidification. Filter, wash with cold water, and dry.

    • Scenario B (Extraction): If no precipitate forms, extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallization is preferred over chromatography due to the polarity of the B-OH group.

    • Solvent: Toluene/Acetonitrile mixtures or Water/Ethanol.

Quality Control & Characterization

Benzoxaboroles exhibit distinct spectral signatures compared to their open-chain precursors.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • Benzylic Protons: The CH₂ in the ring appears as a sharp singlet around δ 4.9 – 5.1 ppm . (In the open-chain precursor, this is typically ~4.5 ppm).

    • B-OH: A broad singlet or doublet (if H-bonding) around δ 9.0 – 9.2 ppm .

  • ¹¹B NMR (The Diagnostic Tool):

    • Benzoxaborole (Neutral): Typically δ 29 – 33 ppm (broad).

    • Contaminant (Boronic Acid): ~30 ppm (hard to distinguish).

    • Differentiation: Upon adding a neutral diol (e.g., fructose) in buffer, benzoxaboroles bind tighter, shifting the ¹¹B signal to the tetrahedral range (δ 2 – 10 ppm ) more readily than simple phenylboronic acids at physiological pH.

Mass Spectrometry
  • Look for the characteristic Boron isotope pattern (

    
    B : 
    
    
    
    B ratio of ~1:4).
  • ESI Mode: Usually observed as

    
     (negative mode) or 
    
    
    
    (positive mode, often as a dimer or adduct).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield Protodeboronation (C-B bond cleavage).Switch to a milder base (NaHCO₃) and lower temperature. Avoid prolonged exposure to high pH.
Sticky Solid/Oil Pinacol contamination.If starting from pinacol ester, residual pinacol can prevent crystallization. Wash the crude solid with pentane/hexanes (pinacol is soluble; benzoxaborole is not).
Incomplete Cyclization Steric hindrance or low solubility.Add a phase transfer catalyst (TBAB) if the reaction is biphasic and slow.

References

  • Discovery of Tavaborole (AN2690): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[8] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[8]

  • Benzoxaborole Chemistry Review: Adamczyk-Woźniak, Ł., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541.

  • Process Chemistry (Tavaborole): Merchant, R. S., et al. "A novel and improved process for the preparation of tavaborole and its intermediates."[6] Indian Patent Application, 2019, IN 201721039067.[8]

  • 11B NMR Characterization: Ackerman, L.J., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 2022.[9] [9]

Sources

Application Note: Qualification and Utilization of 2-Bromomethyl-4-aminophenylboronic Acid as an Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

2-Bromomethyl-4-aminophenylboronic acid (2-BBA) is a critical synthetic intermediate in the manufacturing of benzoxaborole-based pharmaceuticals (e.g., amino-benzoxaborole antibacterials or anti-inflammatory agents).

However, in the context of Drug Substance quality control, 2-BBA is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines . The presence of the reactive alkyl halide moiety (bromomethyl group) poses a DNA-alkylation risk. Therefore, it must be controlled to minute levels (often ppm range) in the final API.

This guide outlines the protocols for using 2-BBA as a Reference Standard to validate its absence in the final drug product.

The "Frustrated" Standard: A Chemical Paradox

The primary challenge with 2-BBA is its inherent instability. It is the open-chain precursor to the stable drug scaffold (5-aminobenzoxaborole). Under neutral or basic conditions, it spontaneously cyclizes, eliminating HBr to form the drug.

  • The Paradox: You need the open-chain form to prove you don't have the open-chain form in your drug.

  • The Solution: All handling and analytical protocols must utilize acidic suppression or derivatization to prevent in-situ cyclization during analysis.

Chemical Stability & Handling Protocols

Mechanism of Instability

The proximity of the boronic acid moiety (nucleophilic oxygen source) to the bromomethyl group (electrophile) drives rapid intramolecular cyclization.

Handling Protocol (Standard Operating Procedure)
  • Storage: Store at -20°C or lower under an Argon atmosphere. The compound is hygroscopic; moisture accelerates hydrolysis of the C-Br bond.

  • Solvent Selection:

    • Avoid: Alcohols (forms boronic esters), Water (promotes hydrolysis/cyclization at pH > 4).

    • Preferred: Anhydrous DMSO or Acetonitrile acidified with 0.1% Formic Acid.

  • Reconstitution:

    • Do not reconstitute the standard until immediately prior to use.

    • Always add acid (e.g., 0.1% Trifluoroacetic acid) to the solvent before adding the solid standard. This protonates the boronic acid, reducing the nucleophilicity of the hydroxyls and retarding cyclization.

Analytical Strategy: HPLC Quantification

Objective: Quantify trace 2-BBA in a bulk drug substance batch. Challenge: Boronic acids interact with silica silanols (tailing) and trimerize to boroxines. Methodology: Reverse Phase HPLC with Acidic Mobile Phase.

Method Parameters
ParameterConditionRationale
Column C18 with high carbon load (e.g., Waters XSelect HSS T3), 3.0 x 100 mm, 2.5 µmHigh retentivity for polar amines; "T3" bonding resists dewetting in high aqueous phases.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (< 3.0) is critical to suppress cyclization and silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 60% B over 12 minsSlow gradient to separate the open chain (impurity) from the closed ring (drug).
Flow Rate 0.5 mL/minOptimized for backpressure and resolution.
Detection MS (ESI+) or UV @ 254 nmMS is required for ppm-level sensitivity (SIM mode: Target Mass [M+H]+).
Column Temp 10°CCRITICAL: Low temperature slows the on-column cyclization rate.
Step-by-Step Execution
  • System Pre-conditioning: Pass Mobile Phase A through the column for 30 mins to equilibrate the stationary phase and saturate silanols.

  • Standard Preparation:

    • Weigh 10 mg 2-BBA reference standard into a 100 mL volumetric flask.

    • Dissolve in 0.1% Formic Acid in Acetonitrile (Stock A).

    • Dilute Stock A with Mobile Phase A to create a calibration curve (Range: 0.5 ppm to 50 ppm relative to drug concentration).

  • Sample Preparation:

    • Dissolve Drug Substance (Benzoxaborole) in Mobile Phase A/B (50:50) at 1.0 mg/mL.

    • Note: Keep samples at 4°C in the autosampler.

  • Data Analysis:

    • The Open Chain (2-BBA) will typically elute later than the closed benzoxaborole ring due to the lipophilic -CH2Br group (unless the amino group dominates polarity).

    • Validation Criterion: If the 2-BBA peak splits or shows a "saddle," on-column degradation is occurring. Lower the column temperature or increase acid concentration.

Structural Verification (NMR Protocol)

Before using the material as a standard, you must confirm it hasn't already cyclized in the bottle.

Solvent: DMSO-d6 + 1 drop of DCl (Deuterium Chloride).

  • Why DCl? Acidic environment ensures the spectrum reflects the open chain form.

Key Diagnostic Signals:

  • Benzylic Protons (-CH2-):

    • Open Chain (Impurity): The -CH2Br protons appear as a singlet around 4.6 - 4.8 ppm .

    • Closed Ring (Drug): The -CH2-O- protons in the benzoxaborole ring appear upfield around 4.9 - 5.1 ppm (shift due to oxygen electronegativity vs bromine).

  • Boronic Acid (-B(OH)2):

    • Look for the broad singlet of B(OH)2 around 8.0 - 9.0 ppm . In the cyclized form, this signal integrates for 1H (B-OH); in the open form, it integrates for 2H (B(OH)2), though exchange broadening often obscures this.

  • Aromatic Region:

    • The symmetry of the 4-amino substitution pattern will remain, but slight chemical shift changes occur upon ring closure.

Regulatory & Compliance Workflow (ICH M7)

This workflow ensures the reference standard supports the regulatory filing for a new drug application (NDA).

Calculation of Limits (Example)

If the Maximum Daily Dose (MDD) of the drug is 100 mg :

  • TTC (Threshold of Toxicological Concern): 1.5 µ g/day .[1][2][3]

  • Concentration Limit (ppm):

    
    .
    
  • Target LOQ for Method: 5 ppm (to ensure accuracy at the limit).

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Adamczyk-Woźniak, L., et al. (2015). "Benzoxaboroles – Old compounds with new applications."[4] Journal of Organometallic Chemistry. (Detailed chemistry of the boronic acid-to-benzoxaborole cyclization).

  • Baker, S.J., et al. (2009). "Therapeutic potential of boron-containing compounds."[5][6] Future Medicinal Chemistry. (Context on benzoxaborole drug development).

  • Hall, D.G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7] Wiley-VCH. (Standard text for handling boronic acid instability).

Sources

Application Notes and Protocols: Strategic Use of 4-amino-2-(bromomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block for Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] Its power is fully realized through the use of intricately functionalized building blocks that enable the rapid construction of complex molecular architectures. 4-amino-2-(bromomethyl)phenylboronic acid is one such versatile reagent, possessing three distinct functional handles: a nucleophilic boronic acid, an electrophilic benzylic bromide, and a modifiable amino group.

This trifecta of reactivity presents both a unique opportunity and a significant challenge. The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of its reaction sites. This guide provides an in-depth exploration of the strategic application of this reagent, offering detailed protocols for selective and sequential Suzuki-Miyaura coupling reactions. We will delve into the causality behind experimental choices, enabling researchers in drug discovery and materials science to harness the full potential of this powerful synthetic intermediate.

The Chemoselectivity Challenge: Boronic Acid vs. Benzylic Bromide

The primary challenge in utilizing 4-amino-2-(bromomethyl)phenylboronic acid is directing the palladium catalyst to selectively engage with either the C(sp²)-B bond (the boronic acid) or the C(sp³)-Br bond (the benzylic bromide). The reactivity of these sites is highly dependent on the reaction conditions—specifically the choice of palladium catalyst, ligand, and base.[3][4]

  • Boronic Acid Reactivity (C-B Bond): This is the canonical Suzuki-Miyaura pathway, coupling with aryl or vinyl halides/triflates. The reaction is initiated by the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination.[1][5]

  • Benzylic Bromide Reactivity (C-Br Bond): Suzuki-Miyaura coupling can also occur at benzylic C(sp³)-Br bonds. These reactions often require specific ligand systems and conditions to facilitate the oxidative addition step at the C(sp³)-Br bond, which can be more challenging than at a C(sp²)-Br bond.[4][6]

The presence of the ortho-amino group adds another layer of complexity. While often tolerated, unprotected anilines can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[7][8] However, it can also play a beneficial directing role in certain transformations. For most applications, especially in multi-step sequences, protecting the amine may be a prudent strategy to ensure reproducible results.[9]

Visualization of Reaction Pathways

The strategic choice of reaction conditions dictates the synthetic outcome, allowing for either selective functionalization of the boronic acid moiety or a sequential, one-pot arylation of both the boronic acid and the benzylic bromide.

G cluster_0 Pathway A: Selective Boronic Acid Coupling cluster_1 Pathway B: Sequential One-Pot Dual Coupling A_start 4-amino-2-(bromomethyl)phenylboronic acid A_product 2-amino-6-(bromomethyl)biphenyl derivative A_start->A_product Suzuki Coupling (Csp²-B) A_reagents Ar¹-X (Aryl Halide) Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) A_reagents->A_product B_start 4-amino-2-(bromomethyl)phenylboronic acid B_intermediate Intermediate (from Pathway A) (Not Isolated) B_start->B_intermediate 1st Suzuki (Csp²-B) B_reagents1 Step 1: Ar¹-X Pd Catalyst 1, Base 1 B_reagents1->B_intermediate B_product 2-amino-6-(diarylmethyl)biphenyl derivative B_intermediate->B_product 2nd Suzuki (Csp³-Br) B_reagents2 Step 2: Ar²-B(OR)₂ Pd Catalyst 2, Base 2 B_reagents2->B_product G start Start: Flask with Starting Material & Step 1 Reagents step1 Step 1: C(sp²)-B Coupling (80-90 °C, 4-12h) Monitor for consumption of Ar¹-X start->step1 add Addition of Step 2 Reagents (Ar²-B(OR)₂, Ligand 2, Base 2) step1->add step2 Step 2: C(sp³)-Br Coupling (100-120 °C, 6-18h) Monitor for formation of final product add->step2 finish End: Workup & Purification step2->finish

Sources

Application Note: Reagents for Boron-Based Drug Design and Synthesis

[1]

Executive Summary: The Boron Advantage

Boron has transitioned from a structural curiosity to a pivotal element in modern pharmacopeia.[1] Its utility stems from its empty p-orbital, allowing it to act as a Lewis acid.[2] In drug design, this enables the formation of reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzyme active sites. Unlike permanent covalent inhibitors (e.g., acrylamides), boron-based drugs (e.g., Bortezomib, Tavaborole) offer high potency with tunable residence times, reducing off-target toxicity.

This guide details the reagents and protocols required to install, protect, and manipulate boron functionalities, moving beyond simple Suzuki couplings to advanced scaffold construction.

Essential Reagent Classes

A. Boron Installation Reagents

The entry point for most boron drugs is the installation of a boronate ester.

  • Bis(pinacolato)diboron (

    
    ):  The gold standard for palladium-catalyzed borylation. It is air-stable and compatible with a wide range of functional groups.
    
  • Pinacolborane (HBpin): Used in metal-catalyzed hydroboration of alkenes/alkynes. More atom-economical than

    
     but requires careful handling due to moisture sensitivity.
    
  • Tetrahydroxydiboron (

    
    ):  A newer reagent for converting aryl halides to boronic acids directly, avoiding the need for a deprotection step, though less soluble in organic solvents.
    
B. MIDA Boronates: The Iterative Synthesis Platform

N-Methyliminodiacetic acid (MIDA) is a ligand that revolutionized boron chemistry.[3]

  • Function: MIDA complexes with boron to form a coordinatively saturated (

    
    ) species. This "switches off" the Lewis acidity, rendering the boron inert to cross-coupling conditions and silica gel chromatography.
    
  • Application: Enables "iterative cross-coupling" (ICC), where building blocks are assembled sequentially, analogous to peptide synthesis.[4]

C. Benzoxaborole Precursors

Benzoxaboroles (cyclic hemiesters) are privileged scaffolds (e.g., Crisaborole) due to their high metabolic stability and ability to bind binuclear metal centers.

  • Key Reagent: 2-Formylphenylboronic acid . The aldehyde and boronic acid condense to form the stable oxaborole ring.

  • Alternative: (2-(Hydroxymethyl)phenyl)boronic acid derivatives, often generated in situ from boronation of 2-bromobenzyl alcohols.

Application Notes & Mechanism of Action

Mechanism: Reversible Covalent Inhibition

The therapeutic efficacy of boron drugs relies on the equilibrium between the neutral trigonal planar form (


BoronMechanismDrugBoronic Acid Drug(sp2, Trigonal)ComplexTetrahedral Adduct(sp3, Anionic, Active)Drug->Complex+ EnzymeReversible BindingEnzymeSerine Protease(Nucleophilic -OH)Enzyme->ComplexComplex->DrugDissociation(Off-rate)

Figure 1: Mechanism of Action. The boron atom mimics the transition state of peptide hydrolysis, trapping the enzyme in a reversible complex.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed C-H Borylation

For the late-stage functionalization of drug leads without pre-existing halides.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.5–1.0 equiv)
    
  • 
     (1–3 mol%)
    
  • 
     (4,4′-Di-tert-butyl-2,2′-bipyridine) (2–6 mol%)
    
  • Solvent: THF or MTBE (anhydrous)

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (6.6 mg, 0.01 mmol) and 
    
    
    (5.4 mg, 0.02 mmol) in THF (2 mL). The solution should turn dark brown/red.
  • Reaction: Add the substrate (1.0 mmol) and

    
     (127 mg, 0.5 mmol).
    
  • Heating: Seal the vial and heat to 80°C for 4–16 hours. Monitor by GC-MS or LC-MS.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Pass through a short plug of silica gel (eluting with Hexane/EtOAc).

    • Note: Pinacol esters are generally stable on silica.

Validation:

  • NMR: Look for the disappearance of the specific aromatic proton signal and the appearance of the pinacol methyl singlet (~1.3 ppm, 12H).

Protocol B: MIDA Boronate Deprotection (Hydrolysis)

Converting a protected MIDA boronate back to an active boronic acid for coupling.

Reagents:

  • MIDA Boronate (1.0 equiv)

  • NaOH (1M aqueous, 3.0 equiv)

  • THF

Procedure:

  • Dissolution: Dissolve MIDA boronate in THF (0.1 M concentration).

  • Hydrolysis: Add 1M NaOH. Stir vigorously at room temperature for 10–30 minutes.

    • Visual Cue: The reaction typically stays homogeneous or becomes slightly biphasic.

  • Quench: Add Phosphate Buffer (pH 7.0) followed by extraction with EtOAc.

    • Critical Step: Do not acidify to low pH (<4) if your boronic acid is sensitive to protodeboronation.

  • Drying: Dry organic layer over

    
    , filter, and concentrate. Use immediately in the next coupling step.
    
Protocol C: Synthesis of a Benzoxaborole Scaffold

Synthesis of a Tavaborole analog via intramolecular cyclization.

Reagents:

  • 2-Bromo-benzyl alcohol derivative (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (3 mol%)
    
  • KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Acid: 1M HCl or 1M HCl/Acetone

Procedure:

  • Borylation: Combine bromide,

    
    , 
    
    
    , and KOAc in dioxane. Sparge with Argon for 10 mins. Heat at 90°C for 4–12 hours.
  • Cyclization (One-Pot Option): Once the starting material is consumed (forming the pinacol boronate), cool the mixture to RT.

  • Acidification: Add 1M HCl (aq) carefully until pH ~1. Stir for 1 hour.

    • Chemistry: The acid hydrolyzes the pinacol ester. The free boronic acid then spontaneously condenses with the adjacent hydroxyl group to close the oxaborole ring.

  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Benzoxaboroles are stable.[5][6] Purify via silica gel chromatography or recrystallization from water/ethanol.[3]

Workflow Visualization: Iterative MIDA Synthesis

This workflow demonstrates how to build complex molecules using the MIDA "Catch-and-Release" strategy.

MIDACycleStartHalide Substrate(Aryl/Vinyl Halide)CouplingSuzuki Coupling(Pd Cat, Base, MIDA-Boronate)Start->CouplingPurificationSilica Purification(MIDA is stable)Coupling->PurificationHydrolysisHydrolysis (NaOH)Removes MIDA -> B(OH)2Purification->HydrolysisNextCycleNext Coupling CycleHydrolysis->NextCycleActive Boronic AcidNextCycle->CouplingRepeat

Figure 2: The MIDA Iterative Cross-Coupling Cycle. MIDA acts as a protecting group allowing purification before activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Protodeboronation Unstable C-B bond (esp. 2-pyridine, electron-poor rings).[7][8]Use MIDA boronates or Trifluoroborates (

). Avoid high temperatures. Use mild bases (

instead of Carbonates).
Low Yield in Coupling Catalyst poisoning or oxidation of Boron.Degas solvents thoroughly. Use SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts for difficult substrates. Ensure Boron reagent is pure (check by

NMR).
Purification Loss Boronic acid sticking to silica.[9]Add 1% Acetic Acid or Pinacol to the eluent. Alternatively, convert to MIDA ester for purification, then hydrolyze.
Incomplete Borylation Inactive Catalyst (

).
Ensure reaction is strictly oxygen-free. Freshly prepare the catalyst stock solution.

References

  • FDA Approved Boron Drugs

    • Bortezomib (Velcade): First-in-class proteasome inhibitor.

    • Tavaborole (Kerydin): Benzoxaborole antifungal.[6]

  • MIDA Boronate Technology

    • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." J. Am. Chem. Soc.[7][10]

  • C-H Borylation Protocols

    • Hartwig, J. F. (2012).[11] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Acc.[9] Chem. Res.

  • Benzoxaborole Synthesis

    • Adamczyk-Woźniak, A., et al. (2015).[3] "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[7][10]

Validation & Comparative

Navigating the Chromatographic Separation of Tavaborole and Its Elusive Impurity 2

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the meticulous separation and quantification of an active pharmaceutical ingredient (API) from its impurities are paramount to ensuring drug safety and efficacy. This guide delves into the comparative high-performance liquid chromatography (HPLC) retention behavior of Tavaborole, a novel oxaborole antifungal agent, and a key process-related impurity, Tavaborole Impurity 2. Understanding the structural nuances and resulting chromatographic characteristics of these compounds is critical for developing robust analytical methods for quality control and stability testing.

Unveiling the Structures: Tavaborole and a Key Process-Related Impurity

Tavaborole is chemically known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. Its unique boron-containing heterocyclic structure is fundamental to its mechanism of action. During its synthesis, various related substances can be formed. For the purpose of this guide, we will focus on a significant process-related impurity often designated as Tavaborole Impurity 2 , which is identified as 4-((2-Borono-5-fluorobenzyl)amino)-4-oxobutanoic acid .

A critical analysis of their molecular structures provides the foundation for predicting their behavior in a reverse-phase HPLC system.

Tavaborole is a relatively compact and moderately polar molecule. The presence of the hydroxyl group and the oxaborole ring contributes to its polarity.

Tavaborole Impurity 2 , in contrast, is a larger, more polar molecule. The introduction of a butanoic acid moiety with its terminal carboxylic acid group, along with an amide linkage, significantly increases its hydrophilicity compared to the parent drug, Tavaborole. This difference in polarity is the cornerstone of their separation by reverse-phase HPLC.

The Chromatographic Landscape: Predicting Elution Order

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity will have a weaker interaction with the stationary phase and will, therefore, elute earlier. Conversely, less polar compounds will be retained longer on the column.

Based on this principle, a clear prediction of the elution order for Tavaborole and Tavaborole Impurity 2 can be made:

  • Tavaborole Impurity 2: Due to the presence of the carboxylic acid and amide functional groups, this impurity is significantly more polar than Tavaborole. It will have a weaker affinity for the nonpolar C18 stationary phase and is expected to elute earlier .

  • Tavaborole: Being less polar than its impurity, Tavaborole will interact more strongly with the stationary phase, leading to a longer retention time .

Experimental Verification: A Comparative HPLC Protocol

To empirically validate the predicted elution order and provide a practical framework for analysis, a robust reverse-phase HPLC method is essential. The following protocol is a synthesis of established methods for Tavaborole analysis, optimized for the separation of Tavaborole and its polar impurities.[1][2][3][4]

Step-by-Step HPLC Methodology
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the recommended stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: A solution of 0.1% formic acid in water. This acidic modifier helps to suppress the ionization of the carboxylic acid group in Impurity 2, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure adequate separation of the polar impurity from the void volume and to allow for the timely elution of the more retained Tavaborole.

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    15 40 60
    20 40 60
    22 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample containing Tavaborole and its impurities in a suitable diluent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample HPLC HPLC System with C18 Column Sample->HPLC Inject 10 µL MobilePhaseA Prepare 0.1% Formic Acid in Water MobilePhaseA->HPLC MobilePhaseB Prepare Acetonitrile MobilePhaseB->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection at 254 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Tavaborole and Impurity 2 Integration->Quantification

Caption: A schematic overview of the HPLC workflow for the analysis of Tavaborole and its impurities.

Expected Results and Data Summary

Based on the principles of reverse-phase chromatography and the structural analysis of Tavaborole and Tavaborole Impurity 2, the following retention time relationship is expected:

Retention Time (tR) of Tavaborole Impurity 2 < Retention Time (tR) of Tavaborole

The following table summarizes the expected and reported retention times from various studies, providing a comparative overview.

CompoundPredicted Elution OrderExpected Retention Time (min)
Tavaborole Impurity 21stShorter
Tavaborole2ndLonger

Note: Absolute retention times can vary between different HPLC systems, columns, and minor variations in mobile phase preparation. However, the relative elution order should remain consistent.

Conclusion: A Polarity-Driven Separation

The successful chromatographic separation of Tavaborole from its more polar process-related impurity, Tavaborole Impurity 2, is fundamentally driven by their distinct polarities. The presence of a carboxylic acid and an amide group in Impurity 2 renders it significantly more hydrophilic, leading to its earlier elution in a reverse-phase HPLC system. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the retention behavior of these two compounds. The detailed HPLC protocol and the underlying scientific principles serve as a valuable resource for analytical scientists in the development and validation of robust quality control methods for Tavaborole, ensuring the purity and safety of this important antifungal therapeutic.

References

  • Pharmaffiliates. Tavaborole-impurities. [Link]

  • Tirukkovalluri, S. R., Balireddi, V., & Murthy, T. K. (2018). Analytical method development and validation of stability indicating method of RP-HPLC for quantification of Tavaborole related substances: Application to 5% topical solution. European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 545-550.
  • Sheela, A. S., Annapurna, M. M., & Yasaswini, R. S. (2020). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). Research Journal of Pharmacy and Technology, 13(4), 1895-1900.
  • K, S., Puppala, U., Doddipalla, R., Marisetti, V. M., & Kaliyaperumal, M. (2021). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole.
  • Anant Pharmaceuticals Pvt. Ltd. Tavaborole API Impurity Manufacturers. [Link]

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024).
  • Veeprho. Tavaborole Impurities and Related Compound. [Link]

  • Veeprho. Tavaborole Impurity D | CAS 174671-88-6. [Link]

  • PubChem. Tavaborole. [Link]

  • Wikipedia. Tavaborole. [Link]

  • Lotusfeet Pharma. Tavaborole Dimer Impurity NA. [Link]

Sources

A Researcher's Guide to the NMR Spectral Landscape of 2-Bromomethyl-4-aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromomethyl-4-aminophenylboronic acid, a key building block in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide synthesizes data from structurally similar compounds to predict its spectral characteristics, offering a robust framework for its identification and characterization.

Predicted 1H NMR Spectral Data and Structural Assignment

The 1H NMR spectrum of 2-Bromomethyl-4-aminophenylboronic acid is anticipated to exhibit a distinct set of signals corresponding to its unique arrangement of aromatic protons and the benzylic bromomethyl group. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below, with assignments based on established principles of NMR spectroscopy and comparison with analogous structures.

Table 1: Predicted 1H NMR Spectral Data for 2-Bromomethyl-4-aminophenylboronic acid (in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-6
~6.8 - 7.0d1HH-5
~6.7 - 6.9s1HH-3
~5.0 - 5.5s (broad)2H-NH2
~4.5 - 4.7s2H-CH2Br
~8.0s (broad)2H-B(OH)2

Causality of Predicted Shifts:

  • Aromatic Protons (H-3, H-5, H-6): The electron-donating amino group (-NH2) at the C4 position will cause a significant upfield shift (to lower ppm values) for the ortho (H-3, H-5) and para (H-6, relative to the bromomethyl group) protons compared to unsubstituted benzene (δ 7.34 ppm). The boronic acid group is electron-withdrawing, which will deshield the adjacent proton (H-6). The bromomethyl group also contributes a moderate electron-withdrawing effect. The interplay of these electronic effects leads to the predicted chemical shifts. The ortho coupling between H-5 and H-6 is expected to result in doublets for these signals, with a typical coupling constant of ~8 Hz.[1] The H-3 proton, lacking adjacent protons, is expected to appear as a singlet.

  • Bromomethyl Protons (-CH2Br): The chemical shift of benzylic bromides, where the bromomethyl group is attached to an aromatic ring, is typically observed in the range of δ 4.4-4.7 ppm.[2] The electron-withdrawing nature of the bromine atom and the deshielding effect of the aromatic ring contribute to this downfield shift.[2]

  • Amino Protons (-NH2): These protons are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. In DMSO-d6, they often appear as a broad singlet.

  • Boronic Acid Protons (-B(OH)2): Similar to the amino protons, the hydroxyl protons of the boronic acid group are exchangeable and their signal is often broad and may not always be observed.

Comparative Spectral Analysis with Structural Analogs

To substantiate the predicted NMR data, a comparison with experimentally determined spectra of structurally related molecules is crucial.

Table 2: Comparison of 1H NMR Data with Structural Analogs

Compound-CH2Br (ppm)Aromatic Protons (ppm)Solvent
2-Bromomethyl-4-aminophenylboronic acid (Predicted) ~4.5 - 4.7 ~6.7 - 7.7 DMSO-d6
4-(Bromomethyl)phenylboronic acid[3]4.457.4-7.8CDCl3
3-Aminophenylboronic acid[4]N/A6.7-7.2DMSO-d6
4-Aminophenylboronic acid[5][6][7]N/A6.6-7.5DMSO-d6

This comparison demonstrates that the predicted chemical shift for the bromomethyl protons in the target molecule aligns well with the experimental value for 4-(Bromomethyl)phenylboronic acid. Furthermore, the expected upfield shift of the aromatic protons due to the amino group is consistent with the data observed for 3- and 4-aminophenylboronic acids.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

Obtaining a high-quality NMR spectrum of a boronic acid requires careful sample preparation to avoid the formation of boroxines (cyclic anhydrides), which can lead to complex and uninterpretable spectra.[8]

Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing dissolve Dissolve 5-10 mg of sample in 0.7 mL of Methanol-d4 vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to NMR tube vortex->transfer instrument Acquire 1H NMR spectrum on a 400 MHz or higher spectrometer transfer->instrument params Standard acquisition parameters (e.g., 16 scans, 2s relaxation delay) instrument->params ft Fourier Transform params->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak (Methanol-d4 at 3.31 ppm) baseline->reference

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:
  • Solvent Selection: Use deuterated methanol (Methanol-d4) or deuterium oxide (D2O) as the NMR solvent. These protic solvents effectively break up the boroxine trimers, leading to sharper and more defined NMR signals.[8] DMSO-d6 can also be used, but may require heating to monomerize the boronic acid.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Bromomethyl-4-aminophenylboronic acid into a clean, dry vial.[9]

    • Add 0.6-0.7 mL of the chosen deuterated solvent.[9]

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

    • Standard acquisition parameters are typically sufficient.

  • Data Processing:

    • Process the raw data using appropriate software.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., Methanol-d4 at δ 3.31 ppm).[10]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides complementary information for structural confirmation. The predicted chemical shifts for 2-Bromomethyl-4-aminophenylboronic acid are presented below.

Table 3: Predicted 13C NMR Spectral Data for 2-Bromomethyl-4-aminophenylboronic acid (in DMSO-d6)

Chemical Shift (δ, ppm)Assignment
~150C4-NH2
~135C6
~130 (broad)C1-B(OH)2
~128C2-CH2Br
~115C5
~113C3
~33-CH2Br

Justification of Assignments:

  • Aromatic Carbons: The carbon attached to the amino group (C4) is expected to be the most deshielded among the protonated aromatic carbons due to the strong electron-donating effect of nitrogen. The carbon bearing the boronic acid group (C1) will be significantly deshielded and the signal may be broad due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbon signals are assigned based on a combination of substituent effects.

  • Bromomethyl Carbon (-CH2Br): The chemical shift for a benzylic carbon attached to a bromine atom typically appears in the range of δ 30-35 ppm.

The Role of 11B NMR Spectroscopy

For a comprehensive characterization of boronic acids, 11B NMR spectroscopy is a powerful tool. It provides direct information about the coordination state of the boron atom.

  • Expected Chemical Shift: For a tricoordinate boronic acid, the 11B NMR signal is expected to appear in the range of δ 27-33 ppm.[11] Upon formation of a tetracoordinate boronate ester or adduct, this signal will shift upfield to approximately δ 5-15 ppm.[12]

  • Experimental Considerations: When performing 11B NMR, it is advisable to use quartz NMR tubes to minimize the background signal from borosilicate glass.[13]

Boron Environment Analysis

G cluster_0 11B NMR Chemical Shift BoronicAcid Tricoordinate Boronic Acid (sp2 hybridized) Boronate Tetracoordinate Boronate (sp3 hybridized) BoronicAcid->Boronate Addition of Lewis Base (e.g., diol, fluoride) Shift1 δ ~27-33 ppm Boronate->BoronicAcid Acidification Shift2 δ ~5-15 ppm

Caption: The change in 11B NMR chemical shift upon conversion of a tricoordinate boronic acid to a tetracoordinate boronate.

By following the guidelines and comparative data presented in this guide, researchers can confidently identify and characterize 2-Bromomethyl-4-aminophenylboronic acid, ensuring the integrity of this crucial intermediate in their synthetic endeavors.

References

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Supporting Information for "Self-Assembly of a Spherical Complex from 24 Small Components". Wiley-VCH. [Link]

  • Supporting Information for "AIE-active and self-assembling tetraphenylethene-based boronic acid for the ratiometric fluorescence detection of glucose". Theranostics. [Link]

  • Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". Dalton Transactions. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Reddit. Tips for when doing boron-NMR analysis of boron-containing compounds?[Link]

  • PubChem, National Institutes of Health. (4-Bromophenyl)boronic acid. [Link]

  • Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine. [Link]

  • San Diego State University Chemistry. 11B NMR Chemical Shifts. [Link]

  • Supporting Information for "A general and efficient copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates". The Royal Society of Chemistry. [Link]

  • Daly, A. M., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

  • Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Dimerization of Arylhydrazines to Internal Alkynes". The Royal Society of Chemistry. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. [Link]

  • University of Wisconsin-Madison, Hans Reich NMR Collection. NMR Spectroscopy. [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

Sources

Safety Operating Guide

2-Bromomethyl-4-aminophenylboronic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols and disposal procedures for 2-Bromomethyl-4-aminophenylboronic Acid . Due to the presence of a reactive benzyl bromide moiety, this compound is a lachrymator (induces tearing) and a potent alkylating agent. Improper handling can result in immediate respiratory distress and long-term contamination of laboratory surfaces.

Compound Identification & Hazard Profile

  • Chemical Name: 2-Bromomethyl-4-aminophenylboronic Acid[1][2][]

  • CAS Number: 62265-68-3 (Analog/Impurity Reference)[]

  • Molecular Formula:

    
    
    
  • Functional Group Hazards:

    • Benzyl Bromide Group: Highly reactive electrophile. Causes severe eye and respiratory irritation (lachrymator). Hydrolyzes to release hydrogen bromide (HBr) gas.

    • Boronic Acid Group: Generally stable but may dehydrate to form boroxines. Mildly acidic.

    • Aniline Group: Potential for skin sensitization and aquatic toxicity.

Hazard CategoryRisk LevelOperational Implication
Acute Toxicity HighInhalation of dust/vapor can cause severe respiratory edema.
Reactivity ModerateReacts violently with strong oxidizers and bases. Hydrolyzes in water.
Physical Hazard HighLachrymator. Trace amounts on gloves/glassware can contaminate entire rooms.

Pre-Disposal: Stabilization & Quenching

Critical Warning: Do not dispose of pure lachrymators directly into general trash or standard solvent waste carboys without secondary containment. The vapors can escape and evacuate a waste storage facility.

A. Glassware & Surface Decontamination (Quenching)

Before disposing of contaminated consumables (pipette tips, weighing boats) or washing glassware, you must chemically neutralize the benzyl bromide residue.

  • Quenching Solution: 5% Aqueous Ammonia (

    
    ) or 10% Sodium Thiosulfate (
    
    
    
    ).
  • Mechanism: Converts the volatile benzyl bromide into a non-volatile benzyl amine or thiosulfate salt.

  • Protocol: Soak contaminated items in the quenching solution for 1 hour in a fume hood before standard washing or disposal.

B. Solid Waste Packaging
  • Primary Containment: Place the solid waste in a screw-top jar or a heavy-duty ziplock bag.

  • Secondary Containment: Place the primary container inside a second clear plastic bag or a larger jar.

  • Labeling: Mark the outer container clearly: "Contains Lachrymator - Do Not Open Outside Hood."

Disposal Workflow

The following decision tree outlines the segregation logic for this compound.

DisposalWorkflow Start Waste Generation: 2-Bromomethyl-4-aminophenylboronic Acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Debris) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste SolidPack Double Bag/Jar Label 'LACHRYMATOR' SolidWaste->SolidPack LiquidSeg Solvent Type? LiquidWaste->LiquidSeg QuenchStep Optional: Quench with Ammonia/Thiosulfate LiquidWaste->QuenchStep If highly concentrated FinalDisp EHS Pickup / Incineration SolidPack->FinalDisp HaloStream Halogenated Waste Stream (DCM, Chloroform) LiquidSeg->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (Methanol, Ethyl Acetate) LiquidSeg->NonHaloStream No Halogens HaloStream->FinalDisp NonHaloStream->FinalDisp QuenchStep->LiquidSeg

Figure 1: Decision matrix for segregating lachrymatory organoboron waste.

Regulatory & Logistics

EPA & RCRA Classification
  • Characteristic Waste: Likely D003 (Reactive) if it generates toxic gases (HBr) upon contact with water, though typically classified under D001 (Ignitable) if in organic solvent.

  • P-List/U-List: Not explicitly listed, but must be treated as a toxic chemical.

  • Labeling Requirements:

    • Constituents: 2-Bromomethyl-4-aminophenylboronic Acid (95%), Solvent (5%).

    • Hazard Checkboxes: Toxic, Corrosive.[4]

    • Special Note: Write "LACHRYMATOR" in the comments section of the waste tag.

Storage Compatibility
  • Store Away From: Strong bases (e.g., Sodium Hydroxide), Oxidizers (e.g., Nitric Acid), and Water.

  • Shelf Life: Boronic acids can degrade; however, the benzyl bromide moiety makes old samples potentially pressure-generating due to HBr release. Check caps for integrity.

Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will disperse quickly.

  • PPE: Wear double nitrile gloves , safety goggles, and a respirator (organic vapor cartridge) if ventilation is poor.

  • Neutralize:

    • Cover the spill with an absorbent pad (vermiculite or spill pillow).

    • Soak the pad with 10% Sodium Thiosulfate or dilute ammonia.

    • Wait 15 minutes for the reaction to quench the lachrymator.[5]

  • Cleanup: Scoop the absorbent into a heavy-duty plastic bag, seal it, double-bag it, and label it as hazardous waste.

  • Wash: Clean the surface with soap and water only after the chemical has been removed.

References

  • BenchChem. (2025).[6] Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzyl Bromide. Retrieved from

  • Organic Syntheses. (2009). Working with Hazardous Chemicals: Quenching Benzyl Bromide. Retrieved from

  • BOC Sciences. (n.d.). Tavaborole Impurity 2 (CAS 62265-68-3).[] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Bromomethyl)phenylboronic acid. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.